Benextramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benextramine est un composé de disulfure de tétraamine principalement connu pour son rôle d’antagoniste α-adrénergique irréversible. Il a suscité une attention considérable en raison de sa capacité à cibler de multiples voies impliquées dans la neurodégénérescence. This compound est également reconnu pour son potentiel en tant qu’inhibiteur de la monoamine oxydase, ce qui en fait un composé précieux dans l’étude des maladies neuropsychiatriques et neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Benextramine est synthétisé par une série de réactions chimiques impliquant la formation de liaisons disulfures. La synthèse commence généralement par la préparation des composés intermédiaires, qui sont ensuite soumis à des conditions oxydantes pour former la liaison disulfure. Les conditions de réaction impliquent souvent l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou l’iode dans un système de solvants approprié .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir la cohérence et l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Benextramine subit diverses réactions chimiques, notamment :

Oxydation : La formation de liaisons disulfures est une réaction d’oxydation clé dans la synthèse de la this compound.

Réduction : La réduction de la this compound peut entraîner le clivage des liaisons disulfures, la ramenant à ses précurseurs thiols.

Substitution : This compound peut participer à des réactions de substitution, en particulier au niveau des groupes amine

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d’hydrogène, iode.

Agents réducteurs : Dithiothréitol, tris(2-carboxyéthyl)phosphine.

Solvants : Méthanol, éthanol, eau

Principaux produits :

Produits d’oxydation : this compound liée par disulfure.

Produits de réduction : Précurseurs thiols de la this compound

Applications De Recherche Scientifique

Benextramine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans l’étude de la formation et du clivage des liaisons disulfures.

Biologie : Investigated for its role in modulating monoamine oxidase activity and its potential neuroprotective effects.

Médecine : Exploré en tant qu’agent thérapeutique pour les maladies neurodégénératives en raison de sa capacité à inhiber les monoamine oxydases et les récepteurs α-adrénergiques.

Industrie : Utilisé dans le développement d’outils pharmacologiques et comme composé de référence dans la découverte de médicaments

Mécanisme D'action

Benextramine exerce ses effets principalement par l’inhibition irréversible des récepteurs α-adrénergiques et des monoamine oxydases. Le noyau disulfure de la this compound joue un rôle crucial dans son mécanisme d’action. Il se lie de manière covalente aux résidus cystéine dans les sites actifs des monoamine oxydases, empêchant ainsi l’entrée des substrats vers le cofacteur flavine adénine dinucléotide. Cette gêne stérique conduit à l’inactivation de l’enzyme .

Composés similaires :

Phénoxybenzamine : Un autre antagoniste α-adrénergique avec un mécanisme d’action différent.

Clorgyline : Un inhibiteur sélectif de la monoamine oxydase A.

Sélégiline : Un inhibiteur sélectif de la monoamine oxydase B

Unicité de la this compound : L’unicité de la this compound réside dans son double rôle d’antagoniste α-adrénergique irréversible et d’inhibiteur de la monoamine oxydase. Cette double fonctionnalité en fait un composé précieux dans l’étude des maladies neurodégénératives et offre un spectre d’applications pharmacologiques plus large par rapport à d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Phenoxybenzamine: Another α-adrenergic antagonist with a different mechanism of action.

Clorgyline: A selective monoamine oxidase A inhibitor.

Selegiline: A selective monoamine oxidase B inhibitor

Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .

Activité Biologique

Benextramine is a tetraamine disulfide compound primarily recognized for its role as an irreversible antagonist of α-adrenergic receptors. Recent research has expanded its profile, revealing significant biological activities, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

-

Irreversible α-Adrenergic Antagonism :

This compound acts as an irreversible noncompetitive antagonist at α-adrenergic receptors. This mechanism was demonstrated in studies where this compound inhibited U46619-mediated contractions in rat mesenteric arteries, indicating its capacity to block receptor activation effectively . -

Inhibition of Monoamine Oxidases (MAOs) :

This compound and its derivatives have been identified as novel inhibitors of MAO A and MAO B. These enzymes are pivotal in the catabolism of monoamines such as serotonin, norepinephrine, and dopamine. The inhibition mechanism involves covalent binding to specific cysteine residues within the active site of MAOs, which disrupts substrate access to the flavin adenine dinucleotide (FAD) cofactor .- Structure-Activity Relationship (SAR) :

The effectiveness of this compound as an MAO inhibitor is influenced by its molecular structure, particularly the disulfide core, which plays a crucial role in the inactivation process. Docking studies have identified Cys323 in MAO A and Cys172 in MAO B as primary targets for this inhibition .

- Structure-Activity Relationship (SAR) :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case studies have illustrated the clinical implications of this compound's pharmacological properties:

-

Neurodegenerative Diseases :

A case study involving patients with neurodegenerative disorders highlighted the potential of this compound derivatives as therapeutic agents targeting MAO activity. The study suggested that these compounds could alleviate symptoms by modulating neurotransmitter levels through MAO inhibition . -

Cardiovascular Effects :

Another case examined patients with hypertension who were treated with this compound-based therapies. The results indicated significant reductions in blood pressure and improved vascular function, attributed to its α-adrenergic blocking properties .

Research Findings

Recent advancements in understanding this compound's biological activity have opened avenues for further research:

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress through MAO inhibition, potentially beneficial for treating conditions like Parkinson's disease .

- Drug Development : The unique mechanism by which this compound inhibits MAOs presents opportunities for developing new pharmacological agents aimed at neuropsychiatric disorders where conventional MAO inhibitors may not be effective .

Propriétés

Numéro CAS |

69790-18-7 |

|---|---|

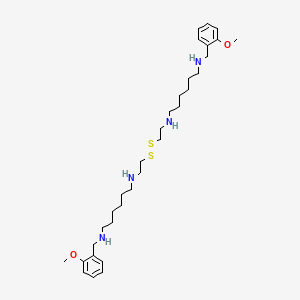

Formule moléculaire |

C32H54N4O2S2 |

Poids moléculaire |

590.9 g/mol |

Nom IUPAC |

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |

InChI |

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |

Clé InChI |

IIWOUNLDWKZMQI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

SMILES canonique |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

Key on ui other cas no. |

69790-18-7 68535-69-3 |

Numéros CAS associés |

68535-69-3 (tetra-hydrochloride) |

Synonymes |

enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.